
(1,3-dioxoisoindol-2-yl) 4-(trifluoromethyl)cyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-Dioxoisoindol-2-yl) 4-(trifluoromethyl)cyclohexane-1-carboxylate is a chemical compound characterized by the presence of a dioxoisoindole moiety and a trifluoromethyl-substituted cyclohexane carboxylate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dioxoisoindol-2-yl) 4-(trifluoromethyl)cyclohexane-1-carboxylate typically involves the reaction of 1,3-dioxoisoindoline with 4-(trifluoromethyl)cyclohexane-1-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced technologies, such as flow chemistry and automated synthesis, can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(1,3-Dioxoisoindol-2-yl) 4-(trifluoromethyl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .
Applications De Recherche Scientifique
(1,3-Dioxoisoindol-2-yl) 4-(trifluoromethyl)cyclohexane-1-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is employed in the study of biological processes and as a probe for investigating enzyme activities.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1,3-Dioxoisoindol-2-yl) 4-(trifluoromethyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1,3-Dioxoisoindol-2-yl) 4-(trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylate: This compound shares structural similarities with (1,3-Dioxoisoindol-2-yl) 4-(trifluoromethyl)cyclohexane-1-carboxylate but differs in the bicyclic framework.
Trifluoromethyl-substituted indoles: These compounds contain a trifluoromethyl group and an indole moiety, similar to the dioxoisoindole structure.
Uniqueness
The uniqueness of this compound lies in its combination of the dioxoisoindole and trifluoromethyl-substituted cyclohexane carboxylate groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C16H14F3NO4 |
|---|---|
Poids moléculaire |
341.28 g/mol |
Nom IUPAC |
(1,3-dioxoisoindol-2-yl) 4-(trifluoromethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C16H14F3NO4/c17-16(18,19)10-7-5-9(6-8-10)15(23)24-20-13(21)11-3-1-2-4-12(11)14(20)22/h1-4,9-10H,5-8H2 |
Clé InChI |
IOGSXQGCBLKHPE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


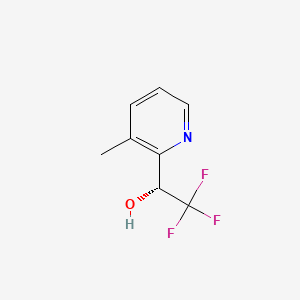
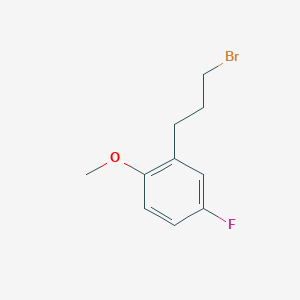

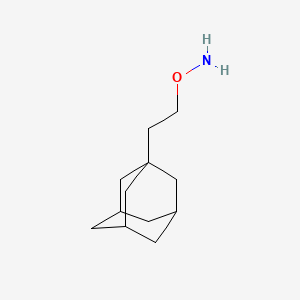
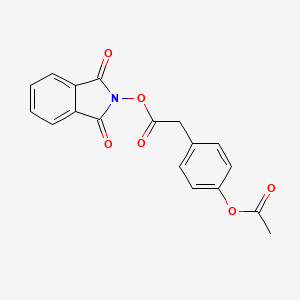
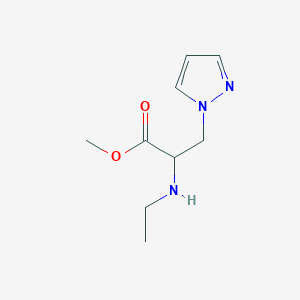


![4-[4-(aminooxy)butyl]Morpholine](/img/structure/B13572398.png)
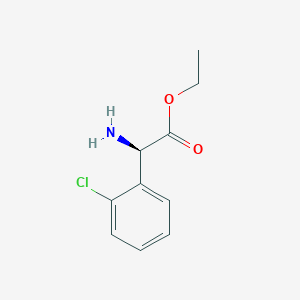

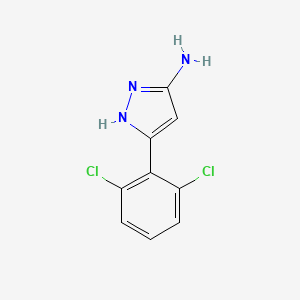

![7-Thiaspiro[3.5]nonan-2-one](/img/structure/B13572436.png)
